Cas no 27350-24-9 (1-2-(methylsulfanyl)phenylpropan-2-one)

1-2-(Methylsulfanyl)phenylpropan-2-one is a sulfur-containing aromatic ketone with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a methylsulfanyl group adjacent to a propan-2-one moiety, offering reactivity for further functionalization, such as nucleophilic substitutions or condensations. The compound's unique electronic properties, influenced by the thioether linkage, may enhance its utility in heterocyclic chemistry or as a precursor for bioactive molecules. Its stability under standard conditions facilitates handling and storage. Researchers may find value in its versatility for constructing complex molecular frameworks, particularly in medicinal chemistry or material science applications. The product is typically supplied with high purity to ensure reproducibility in synthetic workflows.
1-2-(methylsulfanyl)phenylpropan-2-one structure
27350-24-9 structure
Product Name:1-2-(methylsulfanyl)phenylpropan-2-one
CAS No:27350-24-9
MF:C10H12OS
MW:180.266681671143
CID:1429993
PubChem ID:11480815
Update Time:2025-10-29

1-2-(methylsulfanyl)phenylpropan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone, 1-[2-(methylthio)phenyl]-
    • Z1641983304
    • 27350-24-9
    • EN300-131890
    • SCHEMBL3136680
    • AKOS023811209
    • 1-(2-methylsulfanylphenyl)propan-2-one
    • 1-[2-(methylsulfanyl)phenyl]propan-2-one
    • CBA35024
    • 1-2-(methylsulfanyl)phenylpropan-2-one
    • Inchi: 1S/C10H12OS/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,7H2,1-2H3
    • InChI Key: ZVGPMCFSHYYVBH-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC=CC=1CC(C)=O

Computed Properties

  • Exact Mass: 180.06096
  • Monoisotopic Mass: 180.06088618g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • PSA: 17.07

1-2-(methylsulfanyl)phenylpropan-2-one Pricemore >>

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Additional information on 1-2-(methylsulfanyl)phenylpropan-2-one

Professional Introduction to 1-2-(methylsulfanyl)phenylpropan-2-one (CAS No: 27350-24-9)

1-2-(methylsulfanyl)phenylpropan-2-one, identified by its Chemical Abstracts Service (CAS) number 27350-24-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a phenyl ring substituted with a methylsulfanyl group and an acetyl moiety, has garnered attention due to its structural versatility and potential biological activities. The compound's unique framework positions it as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation modulation and neuropharmacology.

The structural motif of 1-2-(methylsulfanyl)phenylpropan-2-one consists of a benzene ring connected to a propanone group via a methylene bridge, with the methylsulfanyl substituent attached to the second carbon of the phenyl ring. This configuration imparts distinct electronic and steric properties that can influence its interactions with biological targets. The presence of the sulfur atom in the methylsulfanyl group introduces polar characteristics, enhancing solubility in both aqueous and organic environments, which is crucial for pharmacokinetic considerations.

In recent years, there has been growing interest in sulfur-containing heterocycles due to their reported bioactivity. The methylsulfanyl group in 1-2-(methylsulfanyl)phenylpropan-2-one is hypothesized to play a pivotal role in modulating enzyme activity and receptor binding. Studies have suggested that such sulfide functionalities can act as pharmacophores, contributing to the compound's potential therapeutic effects. For instance, derivatives of this class have been investigated for their anti-inflammatory properties, leveraging the ability of sulfur-containing compounds to interfere with key signaling pathways involved in inflammation.

Moreover, the propanone moiety in 1-2-(methylsulfanyl)phenylpropan-2-one provides a site for further functionalization, enabling chemists to design more complex molecules with tailored biological properties. This flexibility has made it a popular intermediate in synthetic chemistry, particularly for constructing analogues aimed at improving drug efficacy and reducing side effects. The compound's amenability to various chemical transformations, such as alkylation, acylation, and sulfonylation, makes it a versatile building block for medicinal chemists.

Recent advancements in computational chemistry have further highlighted the significance of 1-2-(methylsulfanyl)phenylpropan-2-one. Molecular modeling studies have demonstrated that the compound can interact with specific protein targets through multiple binding modes, enhancing its potential as a lead compound for drug development. These studies have also provided insights into the structural requirements necessary for optimal binding affinity and selectivity. Such findings are invaluable for guiding experimental efforts aimed at optimizing the pharmacological profile of this molecule.

The synthesis of 1-2-(methylsulfanyl)phenylpropan-2-one has been refined over several decades, with various synthetic routes being reported in the literature. Traditional methods often involve Friedel-Crafts acylation followed by nucleophilic substitution or condensation reactions to introduce the desired substituents. However, modern synthetic approaches have focused on improving efficiency and sustainability, incorporating greener solvents and catalytic systems. These innovations not only enhance yield but also minimize waste generation, aligning with contemporary environmental concerns.

In the context of drug discovery, 1-2-(methylsulfanyl)phenylpropan-2-one has been explored as a precursor for more complex molecules exhibiting enhanced pharmacological activity. For example, researchers have synthesized derivatives targeting central nervous system (CNS) disorders by modifying the phenyl ring or introducing additional functional groups. Preliminary findings suggest that certain analogues may exhibit neuroprotective effects, making them promising candidates for further investigation.

The compound's potential extends beyond pharmaceutical applications; it has also been considered in agrochemical research due to its structural features that mimic natural products known for their biological activity. The sulfur atom's ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive feature for designing molecules that can interact effectively with biological targets. This dual utility underscores the importance of 1-2-(methylsulfanyl)phenylpropan-2-one as a versatile chemical entity.

Ongoing research continues to uncover new aspects of 1-2-(methylsulfanyl)phenylpropan-2-one's chemistry and potential applications. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field, leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design platforms. These advancements promise to accelerate the discovery of novel therapeutic agents based on this promising scaffold.

In conclusion, 1-2-(methylsulfanyl)phenylpropan-2-one (CAS No: 27350-24-9) represents a fascinating molecule with significant potential in medicinal chemistry and beyond. Its unique structural features, coupled with its amenability to functionalization and computational analysis, make it an invaluable asset for researchers seeking to develop innovative treatments for various diseases. As our understanding of its chemistry evolves, so too will its applications across multiple domains of science and industry.

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